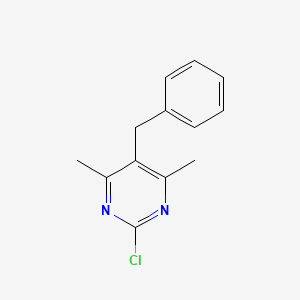

5-Benzyl-2-chloro-4,6-dimethylpyrimidine

説明

5-Benzyl-2-chloro-4,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a benzyl group at the 5-position, chlorine at the 2-position, and methyl groups at the 4- and 6-positions.

特性

IUPAC Name |

5-benzyl-2-chloro-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9-12(10(2)16-13(14)15-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUZFRQRBVFCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

For 5-substituted pyrimidines, such as 5-benzyl derivatives, the benzyl group introduction often occurs through the use of benzyl nitriles or benzyl-containing precursors in the cyclization step.

Preparation Methods of 5-Benzyl-2-chloro-4,6-dimethylpyrimidine

General Synthetic Route

The preparation of this compound generally involves the following key steps:

- Formation of the pyrimidine ring by condensation of appropriate nitrile and amidine derivatives.

- Introduction of the benzyl group at the 5-position, often via benzyl nitrile or benzyl halide intermediates.

- Chlorination at the 2-position to install the chloro substituent.

- Methyl substitution at the 4- and 6-positions through the use of methylated starting materials or methylating agents.

Specific Synthetic Methodologies

Condensation of Benzyl Nitriles with β-Dicarbonyl Compounds and Guanidine Derivatives

A prominent approach involves reacting benzonitrile derivatives (as the benzyl source) with β-dicarbonyl compounds (such as acetylacetone derivatives) and guanidine or its salts to form the pyrimidine ring.

- Reaction conditions : Typically conducted in polar aprotic solvents such as dimethoxyethane (DME), tetrahydrofuran (THF), or ethers at temperatures ranging from 100°C to 140°C.

- Base catalysts : Lithium hexamethyldisilazide (LiHMDS) has been reported as an effective base for deprotonating the methylene group adjacent to nitriles, facilitating cyclization with yields up to 90%.

- Reaction time : 12-24 hours depending on temperature and reagent ratios.

This method yields 5-benzyl-2,6-diphenyl-4-aminopyrimidines, which can be adapted for 4,6-dimethyl substitution by selecting appropriate methylated β-dicarbonyl compounds.

Salt Formation, Cyanamide Reaction, and Condensation (Adapted from Related Pyrimidine Synthesis)

Although primarily reported for 2-chloro-4,6-dimethoxypyrimidine, a similar three-step method can be adapted:

Step A: Salt Formation

Malononitrile or substituted nitriles are reacted in a composite solvent system under anhydrous hydrogen chloride atmosphere to form dihydrochloride salts.Step B: Cyanamide Reaction

The salt is reacted with cyanamide in aqueous alkaline conditions (potassium hydroxide solution) at room temperature to form amino-cyano intermediates.Step C: Condensation Reaction

The intermediate is treated with a catalyst and hydrochloric acid gas under controlled temperature (-15 to 25°C) to induce ring closure and chlorination, followed by recrystallization to obtain the chloro-substituted pyrimidine.

This method is notable for high yield and purity but requires adaptation for benzyl substitution at the 5-position by using benzyl-containing nitriles or intermediates.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Reagents | Solvent(s) | Catalyst/Base | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Benzyl nitrile + β-dicarbonyl + Guanidine | Benzonitrile, β-dicarbonyl, guanidine | DME, THF, ethers | LiHMDS, NaOC2H5 | 100-140 | 12-24 hours | Up to 90 | Effective for 5-benzyl substitution |

| Salt formation + Cyanamide + Condensation (Adapted) | Malononitrile, cyanamide, HCl gas | Composite solvent (DMF, DMSO, etc.) | Catalyst + KOH | -15 to 25 | 1-10 hours | ~90 | High purity, adaptable for chloro and methyl groups |

| Direct chlorination of 5-benzyl-4,6-dimethylpyrimidine | 5-Benzyl-4,6-dimethylpyrimidine | Organic solvents | Sulfuryl chloride | 0-25 | 1-2 hours | Moderate | Chlorination step to introduce 2-chloro group |

Research Findings and Notes

- Base selection is critical : Strong bases like LiHMDS facilitate deprotonation and cyclization efficiently, whereas weaker bases (NaOH, Na2CO3) result in lower yields or incomplete reactions.

- Solvent effects : Polar aprotic solvents such as DME and THF are preferred for these syntheses to avoid hydrogen bonding that can inhibit cyclization.

- Temperature control : Elevated temperatures (100-140°C) promote cyclization but require careful control to avoid side reactions.

- Chlorination methods : Chlorination at the 2-position can be achieved using sulfuryl chloride or hydrochloric acid gas in the presence of catalysts, often as a final step.

- Adaptation from related pyrimidine syntheses : Methods reported for 2-chloro-4,6-dimethoxypyrimidine and 4-aminopyrimidines provide a foundation that can be modified to prepare this compound by choosing appropriate benzyl and methyl substituents in starting materials.

生物活性

5-Benzyl-2-chloro-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects, supported by relevant case studies and research findings.

This compound features a benzyl group and chlorine atom at the 2-position of the pyrimidine ring, with two methyl groups at the 4 and 6 positions. This structural configuration is significant as it influences the compound's biological activity and reactivity.

- Molecular Formula : CHClN

- Molecular Weight : 235.69 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Various methods have been reported:

- Condensation Reactions : Utilizing chlorinated pyrimidines with benzylamine derivatives.

- Cyclization Techniques : Employing strong bases to facilitate cyclization reactions that yield the desired pyrimidine structure.

A notable synthetic route includes the use of sodium hydride as a base in dimethylformamide (DMF), which allows for efficient formation of the compound with high yields .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, indicating potential applications in treating infections.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. This may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or cell signaling pathways.

- Receptor Modulation : It could modulate receptor activity related to cell growth and survival.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, on cancer cell lines. The results indicated that this compound had a lower toxicity profile on normal cells compared to malignant cells, suggesting selective anticancer properties .

- Antioxidant Activity : In addition to its cytotoxicity, some derivatives of pyrimidines have shown antioxidant activity. This dual action may enhance their therapeutic potential in cancer treatment by reducing oxidative stress in cells .

科学的研究の応用

Chemical Properties and Structure

5-Benzyl-2-chloro-4,6-dimethylpyrimidine has the molecular formula and a molecular weight of approximately 235.69 g/mol. The compound features a pyrimidine ring substituted with a benzyl group and a chlorine atom at the 2-position, along with two methyl groups at the 4 and 6 positions. This structure enhances its reactivity and biological profile.

Medicinal Chemistry Applications

This compound and its derivatives have been extensively studied for their potential therapeutic applications:

- Anticancer Activity : Derivatives of this compound have shown promise as anticancer agents. For instance, modifications to the pyrimidine ring can enhance selectivity for cancer cell lines, with some derivatives exhibiting nanomolar inhibition of cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .

- Antimicrobial Properties : Certain derivatives have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents. The structural diversity of pyrimidines allows for the exploration of new compounds with enhanced efficacy against resistant strains.

- Other Biological Activities : The compound has been linked to a variety of biological activities including anti-inflammatory, analgesic, antihypertensive, and anticonvulsant effects. These diverse activities make it a candidate for further exploration in drug development.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Heterocycles : This compound is utilized in the synthesis of 2-anilinopyrimidines through aromatic nucleophilic substitution reactions under microwave conditions, which demonstrate improved yields compared to conventional heating methods.

- Preparation of Novel Compounds : It can be used as a building block for synthesizing more complex structures like pyrimido[4,5-d]pyrimidines and other bicyclic systems that have potential biological applications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed critical insights into how modifications affect biological activity:

- C5 Substitution Effects : Variations at the C5 position of the pyrimidine ring significantly influence potency against various biological targets. For example, bulky substituents at this position can enhance selectivity towards CDK9, making it an area of focus for developing selective inhibitors .

Case Study 1: Anticancer Activity

A study focusing on derivatives of this compound reported that specific modifications led to compounds exhibiting potent activity against cancer cell lines such as HCT116. The most effective derivatives demonstrated IC50 values below 10 nM, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of several derivatives derived from this compound. Results indicated that certain modifications could enhance activity against resistant bacterial strains, suggesting that these derivatives could be developed into new antibiotics.

類似化合物との比較

Comparison with Structural Analogs

2-Amino-4,6-dimethylpyrimidine

- Structural Differences: Replaces the 2-chloro and 5-benzyl groups with a 2-amino group and hydrogen at position 3.

- Reactivity and Bonding: Forms co-crystals with diclofenac (a carboxylic acid) via hydrogen bonding between the amino group and diclofenac’s carboxylate, as confirmed by IR spectroscopy (carboxylate peak at 1695 cm⁻¹, indicative of co-crystals rather than salts) . The amino group’s intermediate charge (–287 kJ/mol) facilitates hydrogen bonding without proton transfer, contrasting with 2-aminopyridine, which forms salts due to stronger nitrogen basicity .

- Synthesis : Co-crystallized with diclofenac in ethyl acetate/hexanes, yielding cubic crystals (m.p. 173–174°C) .

Table 1: Key Properties of 2-Amino-4,6-dimethylpyrimidine vs. Target Compound

| Property | 2-Amino-4,6-dimethylpyrimidine | 5-Benzyl-2-chloro-4,6-dimethylpyrimidine |

|---|---|---|

| Substituent (Position 2) | Amino (–NH₂) | Chloro (–Cl) |

| Substituent (Position 5) | Hydrogen | Benzyl (–C₆H₅CH₂) |

| IR Carboxylate Peak | 1695 cm⁻¹ (co-crystal) | Not reported |

| Melting Point | 173–174°C | Data unavailable |

2-Mercapto-4,6-dimethylpyrimidine Hydrochloride

- Structural Differences : Features a mercapto (–SH) group at position 2 and a hydrochloride salt.

- Chemical Behavior: The thiol group enhances acidity (lower pKₐ compared to chloro or amino groups), influencing solubility and ionic interactions . Protonation states and equilibria differ significantly from the target compound, as evidenced by electronic transition studies and pKₐ evaluations .

5-Acetylpyrimidine Derivatives

- Structural Differences : Substitutes the 5-benzyl group with acetyl (–COCH₃), altering electronic and steric profiles.

- Electronic Effects :

5-(Benzyloxy)pyrimidine Derivatives

- Structural Differences : Replaces the 5-benzyl group with benzyloxy (–OCH₂C₆H₅).

- Functional Contrast :

Key Trends and Implications

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., benzyl) increase ring electron density, favoring electrophilic substitution.

- Electron-withdrawing groups (e.g., Cl, acetyl) enhance stability but reduce nucleophilic attack susceptibility.

Biological and Material Applications :

- The benzyl group in the target compound may improve lipid solubility for drug delivery, while chloro groups enhance halogen bonding in crystal engineering.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。